![molecular formula C22H27N3O3S B2754812 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide CAS No. 392321-30-1](/img/structure/B2754812.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar adamantyl compounds often involves reactions with various amines . For instance, 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione can react with formaldehyde solution and various 1-substituted piperazines to yield corresponding N-Mannich bases .Chemical Reactions Analysis
Adamantane derivatives are often involved in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . The adamantyl radical can be generated using a chlorine radical, which is initially produced via the homolysis of a peroxide .Applications De Recherche Scientifique
Noncovalent Interactions and Quantum Analysis
Research on adamantane-1,3,4-thiadiazole hybrids reveals insights into the orientation of amino groups and the characterization of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. These studies contribute to understanding the structural stability and interaction energies within molecules, showcasing the compound's potential in materials science and molecular engineering (El-Emam et al., 2020).
Antimicrobial and Anti-Tuberculosis Agents
Another area of interest is the development of adamantyl-substituted compounds for antimicrobial and anti-tuberculosis applications. For instance, novel adamantyl-imidazolo-thiadiazoles synthesized through a 'green' synthesis protocol demonstrated inhibitory activity against M. tuberculosis, highlighting their potential as anti-TB agents (Anusha et al., 2015).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds have been explored, indicating their potential in developing therapeutic strategies against cancer and microbial infections (Gür et al., 2020).
Molecular Docking and Structural Analysis
Molecular docking studies of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine with cortisone reductase highlight the molecule's chemotherapeutic potential, providing insights into its interaction with biological targets and contributing to drug design research (Al-Wahaibi et al., 2019).
Synthesis Methods and Catalyst Development
The compound's synthesis and its role in catalyst development, particularly in reactions involving N-heterocyclic carbene ligands, are critical for advancing organometallic chemistry and catalysis research (Dinger et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of the compound, also known as “Oprea1_092639”, “AB00667808-01”, “N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, or “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, are currently unknown
Mode of Action
It is believed to modulate various biological pathways. More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound is believed to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBBZOXGCRBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
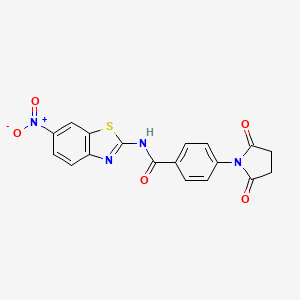
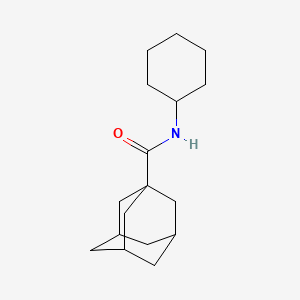
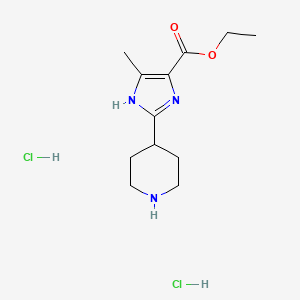
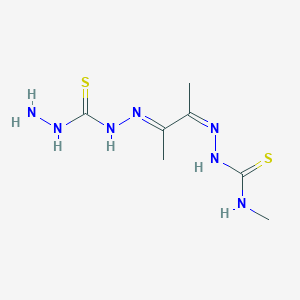

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)

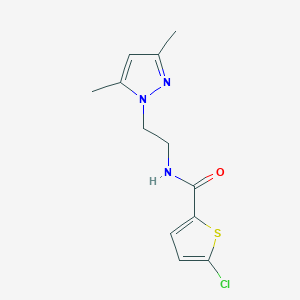
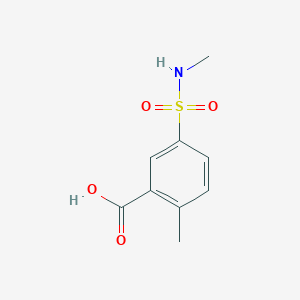


![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)
